N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide
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Overview
Description
N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide is a complex organic compound with a molecular formula of C16H17N3O4S. This compound is known for its intricate structure, which includes multiple functional groups such as acetamide, sulfonamide, and indole. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Sulfonamide Formation:
Acetamide Introduction: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
- 4-Acetamidophenol
- N-Acetyl-4-aminophenol
Uniqueness
N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-[[8-[(4-acetamidophenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O7S2/c1-15(33)28-17-6-10-19(11-7-17)31-40(36,37)23-14-24(26-25-21(23)4-3-5-22(25)27(35)30-26)41(38,39)32-20-12-8-18(9-13-20)29-16(2)34/h3-14,31-32H,1-2H3,(H,28,33)(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRIWGAVHFJVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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